![molecular formula C17H16O4 B7807078 4-(4-Benzoylphenoxy)butanoic acid](/img/structure/B7807078.png)
4-(4-Benzoylphenoxy)butanoic acid
Overview
Description
4-(4-Benzoylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(4-Benzoylphenoxy)butanoic acid, has been used in the development of photosensitive synthetic ion channels. These channels can be optically gated, leading to controlled transport of ionic species in aqueous solutions. This application is significant in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Antioxidant Properties
Research into the synthesis and antioxidant properties of compounds related to this compound has been conducted. For instance, the synthesis of compounds like (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles has shown potential in exploring antioxidant activities (Dovbnya et al., 2022).
Synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid
The synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for new thymidylate syntheses inhibitors, illustrates the compound's relevance in pharmaceutical synthesis. This method has advantages in terms of cost and scalability (Guo-qing, 2013).
Recovery of Rare Earths from Industrial Wastewater
In environmental engineering, derivatives of this compound, such as 2-(4-butoxyphenoxy) acetic acid, have been used in an extraction-precipitation strategy for recovering rare earth elements from industrial wastewater. This method is efficient, has a larger processing capacity, and consumes less energy (Ni et al., 2020).
Solid-phase Extraction of Acidic Herbicides
The compound has applications in the analysis of acidic herbicides, including derivatives of butanoic acid. It is involved in the development of methods for sample matrix modification, extraction, and clean-up procedures for chromatographic analysis (Wells & Yu, 2000).
properties
IUPAC Name |
4-(4-benzoylphenoxy)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(19)7-4-12-21-15-10-8-14(9-11-15)17(20)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHCXCPSJLSTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.